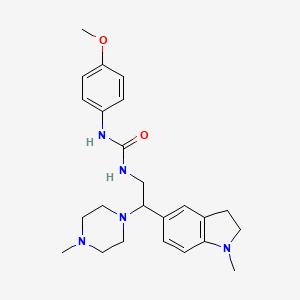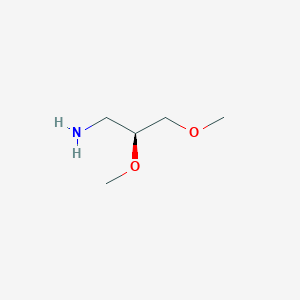![molecular formula C14H10Cl2O3 B2524391 3-[(2,4-二氯苯基)甲基]-2,4-二羟基苯甲醛 CAS No. 338402-25-8](/img/structure/B2524391.png)
3-[(2,4-二氯苯基)甲基]-2,4-二羟基苯甲醛
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound "3-[(2,4-Dichlorophenyl)methyl]-2,4-dihydroxybenzaldehyde" is a chlorinated benzaldehyde derivative with potential relevance in various chemical and biological contexts. While the provided papers do not directly discuss this compound, they offer insights into related chemical structures and reactions that can be extrapolated to understand the compound .
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions starting from non-aromatic precursors. For instance, the synthesis of [3-13C]-2,3-dihydroxy-4-methoxybenzaldehyde was achieved in 9 steps, including cyclisation, aromatisation, formylation, Baeyer–Villiger oxidation, hydrolysis, methylation, ortho-formylation, and selective demethylation . This approach could potentially be adapted for the synthesis of "3-[(2,4-Dichlorophenyl)methyl]-2,4-dihydroxybenzaldehyde" by incorporating the appropriate chlorinated precursors and protecting groups to yield the desired substitution pattern.
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using various spectroscopic techniques, including FT-IR, NMR, and X-ray crystallography . For example, the crystal structure of para-substituted 2-hydroxy-3-methoxybenzalideneanilines revealed the stabilization of enol-imino tautomers and the influence of substituents on the conformation of molecules in the solid state . Similarly, the structure of "3-[(2,4-Dichlorophenyl)methyl]-2,4-dihydroxybenzaldehyde" could be studied to understand the effects of chloro substituents on the molecule's conformation and stability.
Chemical Reactions Analysis
The reactivity of chlorinated benzaldehydes and their derivatives can be inferred from studies on similar compounds. For instance, the reactivity of chlorinated 3,4-dihydroxybenzaldehydes in aqueous alkaline solutions was investigated using 17O NMR spectroscopy, revealing insights into the phenolate anion formation . The presence of electron-withdrawing chloro groups could influence the reactivity of "3-[(2,4-Dichlorophenyl)methyl]-2,4-dihydroxybenzaldehyde" in nucleophilic addition reactions or condensation reactions to form Schiff bases.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been characterized using spectroscopic and computational methods. For example, the molecular structure, vibrational wavenumbers, and electronic properties of a dichlorophenyl-containing compound were studied using HF and DFT methods, providing insights into hyper-conjugative interactions, charge delocalization, and molecular electrostatic potential . These methods could be applied to "3-[(2,4-Dichlorophenyl)methyl]-2,4-dihydroxybenzaldehyde" to predict its physical properties, reactivity, and potential applications in material science or as a biological probe.
科学研究应用
氯酚类化合物及环境影响
氯酚类化合物与“3-[(2,4-二氯苯基)甲基]-2,4-二羟基苯甲醛”所属的化学类别相关,已经被广泛审查其在环境中的影响,特别是在水生环境中。氯酚以其对水生和哺乳动物生命的中等至高毒性而闻名,取决于暴露水平和环境条件。在具有能够生物降解这些化合物的适应微生物群的环境中,它们表现出低持久性。然而,在不太理想的条件下,特别是对于像3-氯酚这样的化合物,它们的持久性可能会变得中等至高(Krijgsheld & Gen, 1986)。
有机污染物处理
农药生产行业产生的高强度废水含有有毒污染物,包括各种氯酚类化合物。生物过程,如膜生物反应器和颗粒活性炭,已被证明可以从废水中去除这些化合物的大部分(80-90%)。这表明像“3-[(2,4-二氯苯基)甲基]-2,4-二羟基苯甲醛”这样的化合物可能会接受类似的处理方法,以减轻环境影响(Goodwin et al., 2018)。
有机污染物的酶修复
酶法方法在修复或降解各种有机污染物方面显示出潜力。特定酶在氧化还原介质的存在下,可以显著提高难降解化合物的降解效率。这表明在处理含有类似于“3-[(2,4-二氯苯基)甲基]-2,4-二羟基苯甲醛”的化合物的废水或受污染环境时,可能存在潜在的应用(Husain & Husain, 2007)。
安全和危害
未来方向
Biocatalysis, the use of natural catalysts, such as protein enzymes, to conduct chemical reactions, is becoming increasingly important in the synthesis of complex molecules, including drug intermediates . This could potentially be a future direction for the synthesis of compounds like “3-[(2,4-Dichlorophenyl)methyl]-2,4-dihydroxybenzaldehyde”.
属性
IUPAC Name |
3-[(2,4-dichlorophenyl)methyl]-2,4-dihydroxybenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2O3/c15-10-3-1-8(12(16)6-10)5-11-13(18)4-2-9(7-17)14(11)19/h1-4,6-7,18-19H,5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPSPQCYVIYGWQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)CC2=C(C=CC(=C2O)C=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

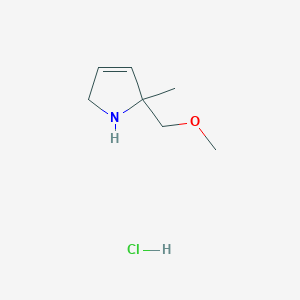
![ethyl N-methyl-N-[(1-methylpyrrolidin-3-yl)methyl]carbamate](/img/structure/B2524310.png)
![2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-methylbenzyl)acetamide](/img/structure/B2524311.png)
![tert-Butyl[(3-methyl-2-thienyl)methyl]amine hydrochloride](/img/no-structure.png)
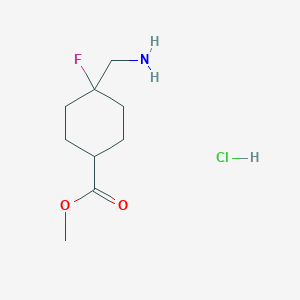
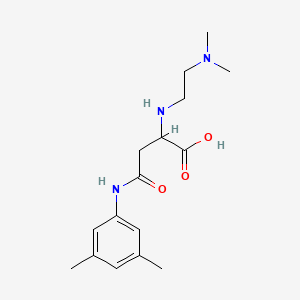
![4-Amino-N-[3-(diethylamino)propyl]-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxamide](/img/structure/B2524319.png)

![1-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)-2-(2,4-dichlorophenoxy)ethanone](/img/structure/B2524322.png)
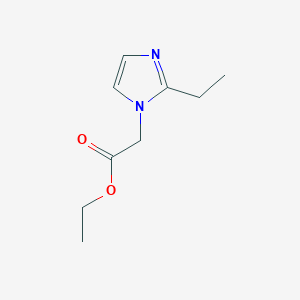
![4-(2-(1H-pyrazol-1-yl)ethyl)-7-fluoro-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B2524324.png)
